molecular formula C15H17F3N4O B7055028 1-[(1-Methyltriazol-4-yl)methyl]-5-[2-(trifluoromethyl)phenyl]pyrrolidin-3-ol

1-[(1-Methyltriazol-4-yl)methyl]-5-[2-(trifluoromethyl)phenyl]pyrrolidin-3-ol

Cat. No.: B7055028
M. Wt: 326.32 g/mol
InChI Key: PCCXDPRHJNOLSF-UHFFFAOYSA-N
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Description

1-[(1-Methyltriazol-4-yl)methyl]-5-[2-(trifluoromethyl)phenyl]pyrrolidin-3-ol is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a trifluoromethylphenyl group and a methyltriazolylmethyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

1-[(1-methyltriazol-4-yl)methyl]-5-[2-(trifluoromethyl)phenyl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N4O/c1-21-7-10(19-20-21)8-22-9-11(23)6-14(22)12-4-2-3-5-13(12)15(16,17)18/h2-5,7,11,14,23H,6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCXDPRHJNOLSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)CN2CC(CC2C3=CC=CC=C3C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Methyltriazol-4-yl)methyl]-5-[2-(trifluoromethyl)phenyl]pyrrolidin-3-ol typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, such as a substituted butyrolactone, the pyrrolidine ring is formed through cyclization reactions.

    Introduction of the Trifluoromethylphenyl Group: This step often involves the use of trifluoromethylation reagents, such as trifluoromethyl iodide or trifluoromethyl sulfonates, under conditions that promote the substitution on the aromatic ring.

    Attachment of the Methyltriazolylmethyl Group:

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-[(1-Methyltriazol-4-yl)methyl]-5-[2-(trifluoromethyl)phenyl]pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert certain functional groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic ring or the triazole moiety, using reagents like halogens or organometallic compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 1-[(1-Methyltriazol-4-yl)methyl]-5-[2-(trifluoromethyl)phenyl]pyrrolidin-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: The compound’s potential biological activity makes it a candidate for studies in biochemistry and pharmacology. Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Medicine: In medicine, this compound is explored for its potential as a drug candidate. Its structural features suggest it could interact with specific biological targets, making it a subject of interest for the development of new pharmaceuticals.

Industry: Industrially, the compound may be used in the development of agrochemicals, materials science, and other applications where its unique chemical properties can be leveraged.

Mechanism of Action

The mechanism by which 1-[(1-Methyltriazol-4-yl)methyl]-5-[2-(trifluoromethyl)phenyl]pyrrolidin-3-ol exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, potentially improving its efficacy and bioavailability.

Comparison with Similar Compounds

    1-[(1-Methyltriazol-4-yl)methyl]-5-phenylpyrrolidin-3-ol: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    1-[(1-Methyltriazol-4-yl)methyl]-5-[2-(chloromethyl)phenyl]pyrrolidin-3-ol:

Uniqueness: The presence of the trifluoromethyl group in 1-[(1-Methyltriazol-4-yl)methyl]-5-[2-(trifluoromethyl)phenyl]pyrrolidin-3-ol distinguishes it from similar compounds, providing unique chemical properties such as increased lipophilicity and metabolic stability. These features can enhance its performance in various applications, making it a valuable compound for further research and development.

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